![molecular formula C19H22FN3O3 B2507608 Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate CAS No. 900001-60-7](/img/structure/B2507608.png)
Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is a useful research compound. Its molecular formula is C19H22FN3O3 and its molecular weight is 359.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis of Fluorescent Molecules : Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate derivatives have been used in the synthesis of novel fluorescent molecules. These molecules show stronger fluorescence intensity compared to their methyl analogues and have many binding sites, making them potentially useful in fluorescence applications (Wu et al., 2006).
Heterocyclic Compound Synthesis : The compound serves as a key starting material for the synthesis of novel analogues of natural alkaloid peramine. This includes the reaction with various electrophilic reagents to create new compounds, characterized by NMR, IR, and X-ray crystallography (Voievudskyi et al., 2016).
Amidation Reactions : Microwave-assisted treatment of similar compounds with primary aliphatic amines has led to the production of corresponding carboxamides, showing the compound's utility in amidation reactions (Milosevic et al., 2015).
Crystal Structure and Analysis
- Crystal Structure Determination : The crystal structure of related compounds has been determined, with findings showing specific geometric parameters, hydrogen interactions, and weak π···π interactions. This is crucial for understanding the molecular structure and interactions of such compounds (Kumar et al., 2018).
Biological Activity
Antimicrobial Activity : Some derivatives have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi. This indicates potential use in developing new antimicrobial agents (Sarvaiya et al., 2019).
Antiarrhythmic Properties : Related pyrrolo[1,2-a]pyrazines have shown antiarrhythmic properties, indicating potential therapeutic applications in treating arrhythmias (Likhosherstov et al., 2003; Filippova et al., 2003).
Heterocyclic Synthesis
Polyfunctionally Substituted Derivatives : The compound has been used to synthesize various polyfunctionally substituted derivatives like pyran, pyridine, and pyridazine. These derivatives have potential applications in various fields of chemistry and pharmacology (Mohareb et al., 2004).
Synthesis of Cancer Inhibitors : A derivative of the compound has been shown to inhibit the proliferation of certain cancer cell lines, suggesting its potential in cancer treatment (Liu et al., 2016).
Synthesis of Nanocatalysts : Its derivatives have been used in the synthesis of nanosized catalysts, facilitating the rapid production of pyranopyrazole derivatives, highlighting its utility in nanotechnology and catalysis (Babaie & Sheibani, 2011).
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring , which is a common structural motif in many biologically active compounds.
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include the compound’s chemical structure, its physicochemical properties, and the route of administration .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-[[1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-2-26-17(24)9-10-21-19(25)23-13-12-22-11-3-4-16(22)18(23)14-5-7-15(20)8-6-14/h3-8,11,18H,2,9-10,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLLVOHUBYDHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCN2C=CC=C2C1C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
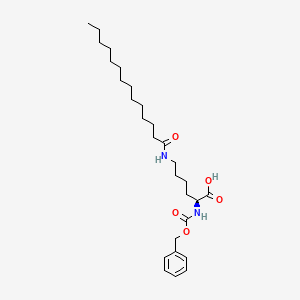
![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-methoxybenzoate](/img/structure/B2507527.png)

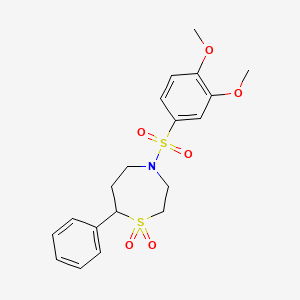
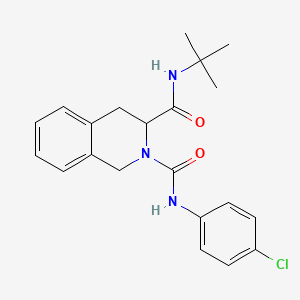
![ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2507532.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2507535.png)
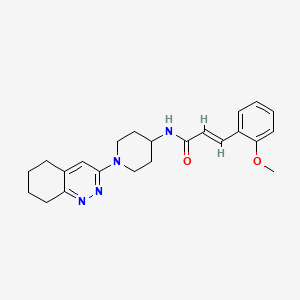
![N-(2-methoxy-5-methylphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2507537.png)
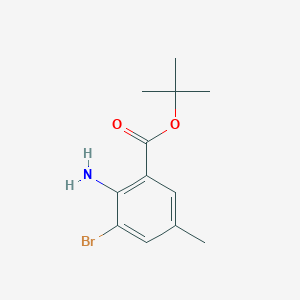
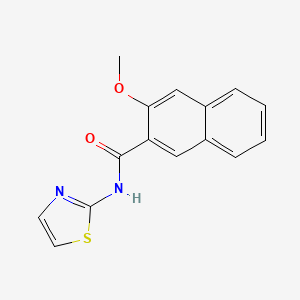
![3-(4-Fluorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2507540.png)
![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2507547.png)
